molecular formula C12H8BrN3O B1268309 2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine CAS No. 696632-95-8

2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine

Cat. No. B1268309
M. Wt: 290.11 g/mol
InChI Key: SGYSMLIWRDOTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves reactions that combine bromopyridine and benzoxazole derivatives through nucleophilic substitution, coupling reactions, or through the use of directing groups in catalyzed processes. For instance, compounds with similar structures have been synthesized from bromo-aminopyridine with different substituted benzaldehydes, demonstrating the versatility of bromopyridine derivatives in synthesizing complex molecules (Senbagam, Vanangamudi, & Thirunarayanan, 2016).

Molecular Structure Analysis

Structural analysis of compounds containing benzoxazole and pyridine units reveals diverse conformations and tautomeric forms, depending on substituents and the chemical environment. X-ray diffraction analysis can provide detailed insight into molecular configurations, as seen in studies of similar compounds (Téllez et al., 2013). These analyses highlight the influence of hydrogen bonding and other intermolecular interactions on the structural properties of such molecules.

Chemical Reactions and Properties

Compounds like 2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine participate in a variety of chemical reactions, including coupling reactions that are pivotal for further modifications and applications in synthesis and drug development. The bromo substituent, in particular, allows for selective reactions at the pyridine ring, enabling the introduction of various functional groups (Pauton et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their practical applications. The formation of dimers through N—H⋯N hydrogen bonds, for example, can significantly influence the compound's solubility and crystallization behavior (Li et al., 2012).

Scientific Research Applications

Structural Analysis and Coordination Compounds

A compound closely related to 2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine was synthesized, demonstrating potential in the field of structural analysis and coordination chemistry. The study focused on exploring stable structures through ab initio calculations and X-ray diffraction analyses, highlighting its significance in understanding molecular conformations and interactions (Téllez et al., 2013).

Mechanism of Intramolecular Amination

Research on N-(3-bromopyridin-2-yl)azaheteroarylamines, which share structural similarities with the chemical , unraveled mechanisms of ring closure reactions in auto-tandem amination. This work is crucial for comprehending the chemical processes underlying the synthesis of complex organic compounds (Loones et al., 2007).

Intermediate in Drug Discovery

The title compound, closely related to 2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine, was synthesized and identified as an intermediate in drug discovery. This highlights its role in the pharmaceutical industry, particularly in the early stages of drug development (Li et al., 2012).

Selective Amination Catalysis

In a study on polyhalopyridines, 5-bromo-2-chloropyridine, a compound structurally similar to 2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine, was used to achieve selective amination. This research contributes to the field of organic synthesis, particularly in developing efficient and selective catalytic processes (Ji et al., 2003).

Safety And Hazards

The safety data sheet for “2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine” indicates that it is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O/c13-8-3-7(5-15-6-8)12-16-10-4-9(14)1-2-11(10)17-12/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYSMLIWRDOTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)C3=CC(=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339441
Record name 2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromopyridin-3-yl)-1,3-benzoxazol-5-amine

CAS RN

696632-95-8
Record name 2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.